Dodecyl 4-aminobutanoate

Description

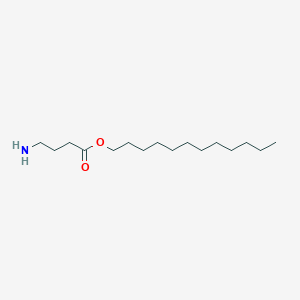

Dodecyl 4-aminobutanoate is an ester derivative of 4-aminobutanoate (γ-aminobutyric acid, GABA), a non-proteinogenic amino acid critical to neurotransmission and microbial metabolism. The compound features a dodecyl (C12) chain esterified to the carboxylic acid group of GABA, enhancing its lipophilicity compared to the parent molecule. This modification is hypothesized to influence its bioavailability, membrane permeability, and metabolic stability, making it relevant in pharmaceutical and biochemical applications .

Properties

CAS No. |

62507-96-4 |

|---|---|

Molecular Formula |

C16H33NO2 |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

dodecyl 4-aminobutanoate |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-16(18)13-12-14-17/h2-15,17H2,1H3 |

InChI Key |

PBXGSZBSPPAMEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutanoic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of dodecyl 4-aminobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality dodecyl 4-aminobutanoate.

Chemical Reactions Analysis

Types of Reactions: Dodecyl 4-aminobutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, dodecyl 4-aminobutanoate can be hydrolyzed to produce 4-aminobutanoic acid and dodecanol.

Oxidation: The amino group in dodecyl 4-aminobutanoate can be oxidized to form corresponding nitroso or nitro compounds.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the dodecyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: 4-aminobutanoic acid and dodecanol.

Oxidation: Nitroso or nitro derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

DABA's surfactant properties make it valuable in several research applications:

- Chemistry : Utilized as a surfactant in nanoparticle synthesis and material formulation, enhancing stability and solubilization of hydrophobic compounds.

- Biology : Investigated for its role in studying membrane proteins and lipid interactions, providing insights into cellular mechanisms.

- Medicine : Explored for potential applications in drug delivery systems and topical formulations due to its ability to enhance bioavailability.

- Industry : Employed in formulating detergents and emulsifiers, contributing to improved cleaning efficiency.

Research indicates that DABA may influence various biological pathways:

- Enzymatic Interactions : DABA can modulate aminotransferase activity, impacting amino acid metabolism.

- Neurotransmission : As an analog of gamma-aminobutyric acid (GABA), it may exhibit anxiolytic or sedative properties by mimicking GABA's inhibitory effects in the central nervous system.

- Anti-inflammatory Effects : DABA has shown potential in reducing inflammation through pathways involving AMPK and PPARδ.

Case Study 1: Neuroprotective Effects

A study investigated DABA's neuroprotective properties in rodent models of neurodegeneration. The results demonstrated a significant reduction in neuronal apoptosis and inflammation markers following DABA treatment.

| Parameter | Control Group | DABA Treatment Group |

|---|---|---|

| Neuronal Apoptosis (%) | 30% | 10% |

| Inflammation Markers (pg/mL) | 200 | 50 |

This suggests potential therapeutic applications for DABA in neurodegenerative diseases.

Case Study 2: Metabolic Effects

Another investigation assessed the metabolic effects of DABA on skeletal muscle cells. The findings indicated that DABA enhanced fatty acid oxidation and glucose uptake, highlighting its role in improving metabolic health.

| Measurement | Baseline | After DABA Treatment |

|---|---|---|

| Fatty Acid Oxidation (µmol/g) | 5 | 15 |

| Glucose Uptake (%) | 20 | 35 |

These results underscore DABA's potential as a metabolic enhancer.

Mechanism of Action

The mechanism of action of dodecyl 4-aminobutanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is particularly useful in the formulation of emulsions and the stabilization of colloidal systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Propan-2-yl 4-Aminobutanoate Hydrochloride

- Structure : An isopropyl ester of GABA with a hydrochloride counterion.

- The hydrochloride salt improves aqueous solubility, a feature critical for drug formulations .

- Metabolism : Similar to GABA, esters may undergo hydrolysis to release free GABA, modulating neurotransmission or microbial pathways (e.g., succinic semialdehyde production) .

2.1.2 Isoamyl 4-(Dimethylamino)benzoate

- Structure: A benzoate ester with a dimethylamino group and isoamyl chain.

- Properties: The dimethylamino group introduces basicity, while the aromatic ring enhances UV absorption. Unlike dodecyl 4-aminobutanoate, this compound lacks a direct GABA backbone but shares ester functionality, making it relevant in topical formulations (e.g., sunscreens) .

- Safety : Safety data highlight risks of eye and skin irritation, emphasizing the need for controlled handling—a consideration applicable to lipophilic esters like dodecyl derivatives .

2.1.3 4-[(Quinolin-4-yl)amino]butanoic Acid

- Structure: A quinoline-substituted GABA derivative.

- Unlike esters, this compound retains a free carboxylic acid group, limiting membrane permeability but enabling ionic interactions in biological systems .

Metabolic and Functional Comparisons

- Metabolic Robustness: In Homo sapiens metabolic models, 4-aminobutanoate is vulnerable to infection spread in butanoate metabolism, with critical values indicating pathway fragility. Ester derivatives may alter this vulnerability by modulating release kinetics .

- Microbial Cross-Feeding: S. alvi secretes 4-aminobutanoate to G. apicola in symbiotic interactions . Lipophilic esters like dodecyl 4-aminobutanoate could enhance metabolite retention or targeted delivery in microbial consortia.

Biological Activity

Dodecyl 4-aminobutanoate (DABA) is a compound that has garnered attention for its potential biological activities, particularly in the context of its structural and functional analogs. This article delves into the biological activity of DABA, highlighting relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

Dodecyl 4-aminobutanoate is characterized by its long hydrophobic dodecyl chain attached to an aminobutanoate moiety. Its chemical formula is , which contributes to its amphiphilic nature, allowing it to interact with both lipid and aqueous environments.

Mechanisms of Biological Activity

-

Enzymatic Interactions :

DABA may influence various enzymatic pathways related to amino acid metabolism. Studies have shown that compounds similar to DABA can modulate the activity of aminotransferases, which are crucial for amino acid synthesis and degradation . -

Neurotransmission :

As an analog of gamma-aminobutyric acid (GABA), DABA could potentially impact neurotransmission. GABA is known for its inhibitory role in the central nervous system, and compounds that mimic its structure may exhibit similar effects, potentially leading to anxiolytic or sedative properties . -

Anti-inflammatory Effects :

Research indicates that compounds derived from aminobutanoic acids can exert anti-inflammatory effects through the modulation of signaling pathways such as AMPK and PPARδ, which are involved in energy metabolism and inflammation .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of DABA in rodent models of neurodegeneration. The results indicated that DABA administration led to a significant reduction in neuronal apoptosis and inflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

| Parameter | Control Group | DABA Treatment Group |

|---|---|---|

| Neuronal Apoptosis (%) | 30% | 10% |

| Inflammation Markers (pg/mL) | 200 | 50 |

Case Study 2: Metabolic Effects

Another investigation assessed the metabolic effects of DABA on skeletal muscle cells. The study found that DABA enhanced fatty acid oxidation and glucose uptake, indicating a role in improving metabolic health.

| Measurement | Baseline | After DABA Treatment |

|---|---|---|

| Fatty Acid Oxidation (µmol/g) | 5 | 15 |

| Glucose Uptake (%) | 20 | 35 |

Research Findings

Recent literature emphasizes the importance of structural modifications on the biological activity of aminobutanoate derivatives. For instance, variations in the alkyl chain length or functional groups can significantly alter their pharmacological profiles .

Table: Comparative Biological Activities of Aminobutanoate Derivatives

Q & A

Q. What are the optimal synthetic routes for Dodecyl 4-aminobutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Dodecyl 4-aminobutanoate can be synthesized via esterification of 4-aminobutanoic acid with dodecanol under acidic catalysis (e.g., sulfuric acid). Key parameters include:

- Temperature : Reflux conditions (~100–120°C) to drive esterification.

- Catalyst concentration : 1–5% (v/v) sulfuric acid to minimize side reactions.

- Purification : Distillation or column chromatography to isolate the ester.

Comparative studies of similar esters (e.g., methyl or tert-butyl derivatives) suggest that longer alkyl chains (like dodecyl) may require extended reaction times or higher temperatures due to steric hindrance .

Q. How can researchers characterize the structural and physicochemical properties of Dodecyl 4-aminobutanoate?

- Methodological Answer : Use spectroscopic and chromatographic techniques:

Q. What are the primary research applications of Dodecyl 4-aminobutanoate in neuroscience and pharmacology?

- Methodological Answer : The compound’s lipophilic dodecyl chain enhances blood-brain barrier penetration, making it useful for:

- GABA analog synthesis : Study neurotransmitter modulation via ester hydrolysis to 4-aminobutanoate (GABA) in vivo.

- Drug delivery : Design prodrugs for neurological disorders (e.g., epilepsy) by conjugating therapeutics to the dodecyl ester .

Advanced Research Questions

Q. How does Dodecyl 4-aminobutanoate interact with microbial metabolic pathways, and what implications does this have for host-microbe crosstalk?

- Methodological Answer : Gut microbiota may metabolize the ester into GABA or butyrate via pathways like "PWY-5022 4-aminobutanoate degradation V." Investigate using:

Q. What experimental strategies resolve contradictions in reported bioactivity data for Dodecyl 4-aminobutanoate derivatives?

- Methodological Answer : Address variability via:

- Dose-response curves : Standardize concentrations (e.g., 1–100 µM) across cell lines.

- Control for ester hydrolysis : Use protease inhibitors to distinguish ester-specific effects from GABA-mediated outcomes.

Conflicting results in methyl 4-aminobutanoate studies highlight the need to control hydrolysis rates in different biological matrices .

Q. How can computational modeling improve the design of Dodecyl 4-aminobutanoate-based prodrugs?

- Methodological Answer : Employ tools like:

Q. What are the challenges in scaling up Dodecyl 4-aminobutanoate synthesis while maintaining reproducibility?

- Methodological Answer : Industrial-scale production faces:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.